molecular formula C24H42N2O B14021974 N'-phenyloctadecanehydrazide CAS No. 79984-57-9

N'-phenyloctadecanehydrazide

Katalognummer: B14021974
CAS-Nummer: 79984-57-9
Molekulargewicht: 374.6 g/mol
InChI-Schlüssel: BCYGVYUEYITQBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-phenyloctadecanehydrazide is an organic compound with the molecular formula C24H42N2O It belongs to the class of hydrazides, which are characterized by the presence of the functional group -CO-NH-NH2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenyloctadecanehydrazide typically involves the reaction of octadecanoic acid with phenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide bond, resulting in the desired product.

Industrial Production Methods

Industrial production of N’-phenyloctadecanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N’-phenyloctadecanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in substitution reactions, where the phenyl or octadecane moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N’-phenyloctadecanehydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-phenyloctadecanehydrazide involves its interaction with specific molecular targets. In antifungal applications, the compound disrupts the fungal cell membrane, leading to cell death. This is achieved through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential . The compound’s hydrazide group plays a crucial role in these interactions, facilitating the formation of reactive intermediates that target the fungal cells.

Vergleich Mit ähnlichen Verbindungen

N’-phenyloctadecanehydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-phenyloctadecanehydrazide lies in its long octadecane chain, which imparts specific physicochemical properties and enhances its interaction with biological membranes.

Eigenschaften

CAS-Nummer

79984-57-9

Molekularformel

C24H42N2O

Molekulargewicht

374.6 g/mol

IUPAC-Name

N'-phenyloctadecanehydrazide

InChI

InChI=1S/C24H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(27)26-25-23-20-17-16-18-21-23/h16-18,20-21,25H,2-15,19,22H2,1H3,(H,26,27)

InChI-Schlüssel

BCYGVYUEYITQBZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NNC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.